![molecular formula C8H6BrN3O B1510176 4-Amino-6-bromoquinazolin-2(1H)-one CAS No. 1093201-96-7](/img/structure/B1510176.png)
4-Amino-6-bromoquinazolin-2(1H)-one
Übersicht
Beschreibung
4-Amino-6-bromoquinazolin-2(1H)-one is a chemical compound with the molecular formula C8H6BrN3O . It is also known by other names such as [4-(4-AMino-6-broMo-quinazolin-2-yl)-piperazin-1-yl]-(1H-pyrrol-2-yl)-Methanone .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-bromoquinazolin-2(1H)-one is characterized by a quinazolin ring substituted with an amino group at the 4th position and a bromo group at the 6th position .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
4-Amino-6-bromoquinazolin-2(1H)-one derivatives have been explored for their potential as inhibitors of tyrosine kinase activity, particularly targeting the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. Studies demonstrate that certain derivatives exhibit potent inhibitory effects on EGFR, suggesting their utility in designing novel anticancer agents (Rewcastle et al., 1996), (Bridges et al., 1996).
Antimalarial Activity
Another application includes the development of novel nonpeptidomimetic inhibitors against plasmepsins, enzymes critical for malaria parasite viability. 2-Aminoquinazolin-4(3H)-one derivatives, a close relative of 4-Amino-6-bromoquinazolin-2(1H)-one, have shown promising antimalarial activity, indicating the potential of quinazoline derivatives in antimalarial drug development (Rasina et al., 2016).
Anticancer Properties
The exploration of quinazoline derivatives in anticancer applications has led to the synthesis of compounds with significant activity against various cancer cell lines, including lung, breast, and colorectal cancers. The molecular docking studies suggest that these compounds could effectively bind to and inhibit crucial targets like EGFR (Mphahlele et al., 2018).
Synthetic Methodology
On the synthetic side, 4-Amino-6-bromoquinazolin-2(1H)-one serves as a key intermediate in the preparation of diverse quinazoline derivatives. Innovative synthetic approaches have been developed to construct 6-aminoquinazolin-4(3H)-ones, highlighting the versatility and potential of quinazoline chemistry in drug discovery (Barlaam et al., 2012).
Antifungal and Other Biological Activities
Quinazoline derivatives exhibit a range of biological activities, including antifungal properties, suggesting their broader utility in developing therapeutic agents beyond cancer treatment (Ouyang et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-6-bromo-1H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFHZTSZQNBOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738163 | |
Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromoquinazolin-2(1H)-one | |
CAS RN |
1093201-96-7 | |
Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.